molecular formula C15H14O3 B1598335 (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone CAS No. 14814-17-6

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Cat. No. B1598335
Key on ui cas rn: 14814-17-6
M. Wt: 242.27 g/mol
InChI Key: PNTLMFABGCHLMN-UHFFFAOYSA-N
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Patent
US05045573

Procedure details

43 g (0.15 mole) of 4-(2-acetoxyethoxy)-benzophenone are dissolved in 60 ml of ethanol and boiled with 17 ml of 32% strength sodium hydroxide solution under reflux, with stirring, for 20 minutes. After cooling, the reaction mixture is neutralized with hydrochloric acid, whereupon the end product is precipitated as a white solid. The reaction mixture is poured into 500 ml of water, and the solid is filtered off with suction, washed and dried in vacuo at 50° C. for 5 hours. This gives 35 g (95%) of 4-(2-hydroxyethoxy)-benzophenone, melting point 82° C.
Name
4-(2-acetoxyethoxy)-benzophenone
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][O:7][C:8]1[CH:21]=[CH:20][C:11]([C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1)(=O)C.[OH-].[Na+].Cl>C(O)C>[OH:4][CH2:5][CH2:6][O:7][C:8]1[CH:21]=[CH:20][C:11]([C:12]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:13])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
4-(2-acetoxyethoxy)-benzophenone
Quantity
43 g
Type
reactant
Smiles
C(C)(=O)OCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
is precipitated as a white solid
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 500 ml of water
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
OCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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